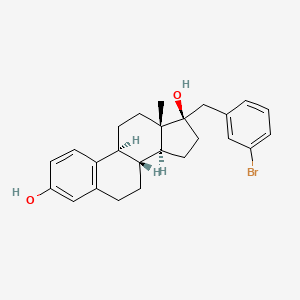
17Alpha-3'-Bromobenzyl Estradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17Alpha-3’-Bromobenzyl Estradiol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the addition of a bromobenzyl group at the 3’ position of the estradiol molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17Alpha-3’-Bromobenzyl Estradiol typically involves the bromination of estradiol followed by the introduction of a benzyl group. The process begins with the protection of the hydroxyl groups on estradiol to prevent unwanted reactions. Bromination is then carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. After bromination, the benzyl group is introduced through a nucleophilic substitution reaction using benzyl bromide in the presence of a base like potassium carbonate. The final product is obtained after deprotection of the hydroxyl groups.
Industrial Production Methods
Industrial production of 17Alpha-3’-Bromobenzyl Estradiol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings.
化学反応の分析
Types of Reactions
17Alpha-3’-Bromobenzyl Estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives. Substitution reactions can result in various substituted estradiol derivatives.
科学的研究の応用
Chemistry
In chemistry, 17Alpha-3’-Bromobenzyl Estradiol is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its interactions with estrogen receptors. It serves as a tool to investigate the role of estrogen signaling in various physiological processes and diseases.
Medicine
In medicine, 17Alpha-3’-Bromobenzyl Estradiol is explored for its potential in hormone replacement therapy and cancer treatment. Its ability to modulate estrogen receptors makes it a candidate for treating conditions like breast cancer and osteoporosis.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for drug discovery and development.
作用機序
17Alpha-3’-Bromobenzyl Estradiol exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the transcription of estrogen-responsive genes. This activation can result in various physiological effects, including cell proliferation, differentiation, and apoptosis. The compound’s bromobenzyl group may also influence its binding affinity and selectivity for different estrogen receptor subtypes.
類似化合物との比較
Similar Compounds
17Alpha-Estradiol: A non-feminizing estrogen with reduced affinity for estrogen receptors compared to 17Beta-Estradiol.
17Beta-Estradiol: The most potent natural estrogen with high affinity for estrogen receptors.
17Alpha-Ethynylestradiol: A synthetic estrogen used in oral contraceptives with high oral bioavailability.
Uniqueness
17Alpha-3’-Bromobenzyl Estradiol is unique due to the presence of the bromobenzyl group, which can alter its chemical and biological properties. This modification can enhance its stability, binding affinity, and selectivity for estrogen receptors, making it a valuable compound for research and therapeutic applications.
特性
分子式 |
C25H29BrO2 |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
(8R,9S,13S,14S,17R)-17-[(3-bromophenyl)methyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H29BrO2/c1-24-11-9-21-20-8-6-19(27)14-17(20)5-7-22(21)23(24)10-12-25(24,28)15-16-3-2-4-18(26)13-16/h2-4,6,8,13-14,21-23,27-28H,5,7,9-12,15H2,1H3/t21-,22-,23+,24+,25-/m1/s1 |
InChIキー |
GYMUXAKTTCAUGX-WJGLBBAVSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
正規SMILES |
CC12CCC3C(C1CCC2(CC4=CC(=CC=C4)Br)O)CCC5=C3C=CC(=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


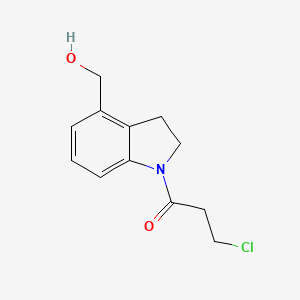
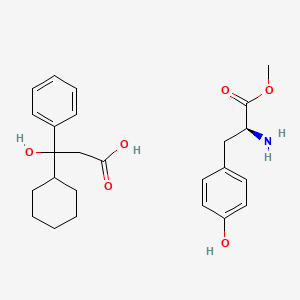
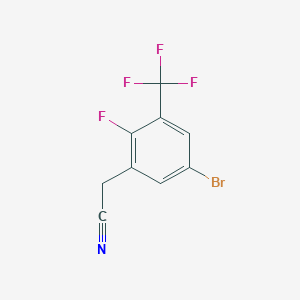
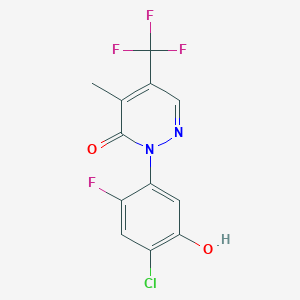
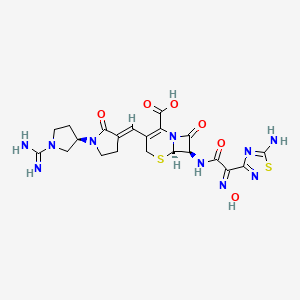

![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
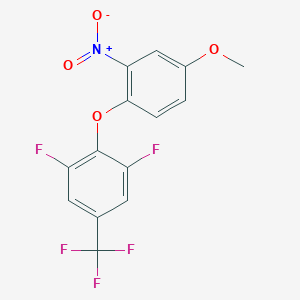
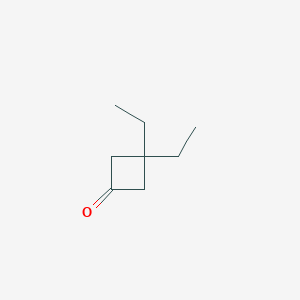
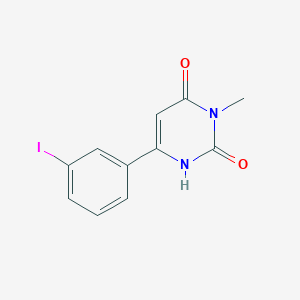
![[3-[2-[(7aR)-7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13428770.png)
![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline](/img/structure/B13428775.png)

![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13428790.png)
